molecular formula C7H5BrN2 B044724 2-(6-Bromopyridin-2-yl)acetonitrile CAS No. 112575-11-8

2-(6-Bromopyridin-2-yl)acetonitrile

Cat. No. B044724
M. Wt: 197.03 g/mol
InChI Key: WUYNZPVTHRDYDT-UHFFFAOYSA-N
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Patent
US08278335B2

Procedure details

To a solution of MeCN (14.29 mL, 274 mmol) in THF (300 mL) at −78° C. was added n-butyllithium (2.5 Min hexanes, 100 mL, 251 mmol). After stirring for 30 minutes at −78° C., 2,6-dibromopyridine (18.0 g, 76 mmol) in THF (100 mL) was added. The reaction was stirred at −78° C. for 45 minutes, warmed to room temperature over 45 minutes, and quenched with water. The mixture was extracted with ethyl acetate (2×). The combined organic layers were washed with brine, dried (MgSO4), and concentrated in vacuo. Flash chromatography (silica, 0-40% ethyl acetate/hexanes) afforded the title compound as a yellow solid. LRMS (APCI) calcd for C7H6BrN2 [M+H]+ 197, found 197.
Name
Quantity
14.29 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]#[N:3].C([Li])CCC.Br[C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([Br:16])[N:11]=1>C1COCC1>[Br:16][C:12]1[N:11]=[C:10]([CH2:1][C:2]#[N:3])[CH:15]=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
14.29 mL
Type
reactant
Smiles
CC#N
Name
Quantity
100 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
18 g
Type
reactant
Smiles
BrC1=NC(=CC=C1)Br
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
After stirring for 30 minutes at −78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction was stirred at −78° C. for 45 minutes
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
warmed to room temperature over 45 minutes
Duration
45 min
CUSTOM
Type
CUSTOM
Details
quenched with water
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (2×)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 0%
Name
Type
product
Smiles
BrC1=CC=CC(=N1)CC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.